molecular formula C16H20BrNO2 B6226269 tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate CAS No. 1203684-92-7

tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate

Cat. No. B6226269
CAS RN: 1203684-92-7
M. Wt: 338.2
InChI Key:
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Description

The compound contains a tert-butyl group, a bromo group, a cyclopropane ring, and an isoquinoline ring. The tert-butyl group is a bulky group that can provide steric hindrance and affect the reactivity of the compound . The bromo group is a good leaving group and can participate in various substitution and elimination reactions. The cyclopropane ring is a strained ring which can undergo ring-opening reactions. The isoquinoline is a nitrogen-containing aromatic ring which can undergo electrophilic aromatic substitution reactions.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group would likely cause steric hindrance, affecting the overall shape of the molecule . The cyclopropane ring is a three-membered ring, which is associated with ring strain and can affect the reactivity of the compound .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The bromo group is a good leaving group and could participate in substitution or elimination reactions. The cyclopropane ring could undergo ring-opening reactions due to ring strain. The isoquinoline ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the bromo group could increase the compound’s molecular weight and polarity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially interact with biological targets through the isoquinoline ring, which is a common structural motif in many biologically active compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate involves the reaction of 7-bromo-1,2,3,4-tetrahydroisoquinoline with tert-butyl 2-bromoacetate followed by cyclization with cyclopropane and subsequent esterification with tert-butyl alcohol.", "Starting Materials": [ "7-bromo-1,2,3,4-tetrahydroisoquinoline", "tert-butyl 2-bromoacetate", "cyclopropane", "tert-butyl alcohol" ], "Reaction": [ "Step 1: 7-bromo-1,2,3,4-tetrahydroisoquinoline is reacted with tert-butyl 2-bromoacetate in the presence of a base such as potassium carbonate to form the corresponding tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate intermediate.", "Step 2: The intermediate is then cyclized with cyclopropane in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the spiro[cyclopropane-1,4'-isoquinoline] ring system.", "Step 3: The resulting compound is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form the final product, tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate." ] }

CAS RN

1203684-92-7

Product Name

tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate

Molecular Formula

C16H20BrNO2

Molecular Weight

338.2

Purity

95

Origin of Product

United States

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